N-(Pyrimidin-5-Yl)benzamide
Overview
Description
N-(Pyrimidin-5-Yl)benzamide, also known as PBA, is a chemical compound that has been studied for its potential applications in scientific research. PBA belongs to a class of compounds called benzamides, which have been found to have various biological activities.
Scientific Research Applications
Potassium Channel Openers for Epilepsy Treatment : N-(Pyrimidin-5-yl)benzamide derivatives have been studied for their potential as KCNQ2/Q3 potassium channel openers, which can be useful in the treatment of epilepsy and pain (Amato et al., 2011).
Capillary Electrophoresis in Pharmaceutical Analysis : This compound has been used in nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, indicating its utility in pharmaceutical quality control (Ye et al., 2012).
Histone Deacetylase Inhibitor for Cancer Therapy : As a histone deacetylase (HDAC) inhibitor, N-(Pyrimidin-5-yl)benzamide derivatives have been investigated for their potential in blocking cancer cell proliferation and inducing apoptosis, highlighting their relevance in cancer therapy (Zhou et al., 2008).
Antibacterial and Cytotoxic Activities : Certain derivatives of N-(Pyrimidin-5-yl)benzamide have shown considerable antibacterial activity against pathogens like Klebsiella pneumoniae and Bacillus cereus, as well as inhibitory effects on human tumor cell lines (Devarasetty et al., 2016).
Antifungal Applications : Some N-(Pyrimidin-5-yl)benzamide derivatives have demonstrated significant antifungal activity against pathogens such as Botryosphaeria dothidea and Phomopsis sp., which could be beneficial in agricultural and pharmaceutical contexts (Wu et al., 2021).
Metabolism Studies in Cancer Treatment : The metabolism of compounds like flumatinib, a tyrosine kinase inhibitor related to N-(Pyrimidin-5-yl)benzamide, has been studied in chronic myelogenous leukemia patients, providing insights into drug metabolism and efficacy (Gong et al., 2010).
Material Science Applications : In material science, derivatives of N-(Pyrimidin-5-yl)benzamide have been used to model compounds for rigid-rod polyamides, contributing to the development of advanced materials (Oertli et al., 1992).
properties
IUPAC Name |
N-pyrimidin-5-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-6-12-8-13-7-10/h1-8H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVZLNKZLQVUID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrimidin-5-Yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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